molecular formula C6H5BrN4 B1603926 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 848694-32-6

4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1603926
CAS No.: 848694-32-6
M. Wt: 213.03 g/mol
InChI Key: LNHBUZIEWGLSMI-UHFFFAOYSA-N
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Description

“4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is structurally similar to 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through various methods such as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine . The X-ray crystal structure of PAK4 (PDB code: 5XVG, resolution: 2.10 Å) can be obtained from the RCSB Protein Data Bank .


Chemical Reactions Analysis

The chemical reactions of pyrrolo[2,3-d]pyrimidines have been classified into Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .

Future Directions

The future directions for “4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” could involve further exploration of its potential as a multi-targeted kinase inhibitor with enhanced potency . Additionally, the development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .

Properties

IUPAC Name

4-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHBUZIEWGLSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619379
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848694-32-6
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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